N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
CAS No.: 483993-50-6
Cat. No.: VC7664828
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483993-50-6 |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 353.382 |
| IUPAC Name | N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C18H19N5O3/c1-25-14-7-3-5-12(9-14)10-16(17-20-22-23-21-17)18(24)19-13-6-4-8-15(11-13)26-2/h3-9,11,16H,10H2,1-2H3,(H,19,24)(H,20,21,22,23) |
| Standard InChI Key | IDYSMPBJLXBVSI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N,3-Bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide features a central propanamide chain with the following substituents:
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A 2H-tetrazol-5-yl group at the second carbon position.
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Two 3-methoxyphenyl groups at the first and third carbon positions.
The molecular formula is C₁₉H₂₀N₅O₃, with a molecular weight of 374.40 g/mol. The IUPAC name derives from the substitution pattern: the propanamide backbone is flanked by two 3-methoxyphenyl groups, while the tetrazole ring occupies the second carbon.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₅O₃ |
| Molecular Weight | 374.40 g/mol |
| IUPAC Name | N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
| SMILES | COC1=CC=CC(=C1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=NNN=N3 |
| Topological Polar Surface Area | 109 Ų |
The tetrazole ring (C3=NNN=N3) contributes to the molecule’s polarity and potential for hydrogen bonding, while the methoxy groups enhance lipid solubility .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tetrazole-containing compounds often employs multicomponent reactions (MCRs), such as the Ugi tetrazole reaction (UT-4CR) . For N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a plausible pathway involves:
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Condensation: Reacting 3-methoxybenzaldehyde with an amine (e.g., 3-methoxyaniline) to form an imine intermediate.
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Cycloaddition: Introducing trimethylsilyl azide (TMS-azide) and an isocyanide to form the tetrazole ring via a [2+3] cycloaddition .
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Deprotection: Removing protecting groups (e.g., β-cyanoethyl) under mild basic conditions to yield the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine Formation | 3-Methoxybenzaldehyde, 3-Methoxyaniline, MeOH, RT | 85–90% |
| UT-4CR | TMS-azide, tert-butyl isocyanide, 24 h, RT | 70–75% |
| Deprotection | LiOH, H₂O, 30 min | >95% |
This methodology aligns with reported protocols for analogous tetrazole derivatives .
Physicochemical and Crystallographic Properties
Solubility and Stability
While solubility data for the exact compound is unavailable, analogs such as 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibit poor aqueous solubility but moderate solubility in polar organic solvents (e.g., DMSO, ethanol). The tetrazole ring enhances stability under physiological conditions, resisting hydrolysis at neutral pH .
Crystallographic Insights
Although no crystal structure for N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been reported, related compounds crystallize in orthorhombic systems (e.g., space group P2₁2₁2₁) with unit cell dimensions approximating a = 7.98–8.00 Å, b = 11.40–11.41 Å, and c = 16.23–16.24 Å . Hydrogen bonding between tetrazole N–H groups and methoxy oxygen atoms likely stabilizes the lattice .
Biological Activities and Mechanisms
Table 3: Comparative Biological Data (Analog Compounds)
| Compound | Activity (IC₅₀) | Target Organism |
|---|---|---|
| EVT-3156619 (Analog) | 2.3 µM | Plasmodium falciparum |
| VC4301062 (Analog) | 8.7 µM | COX-2 Enzyme |
Applications and Future Directions
Therapeutic Development
This compound’s dual methoxy-tetrazole architecture positions it as a candidate for:
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Antimalarial Agents: Tetrazole derivatives show nanomolar efficacy against drug-resistant Plasmodium strains .
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Neuroprotective Therapies: Methoxy groups may enhance blood-brain barrier penetration for Alzheimer’s disease applications.
Material Science
Tetrazole-metal complexes (e.g., Gd-TEMDO) have applications in magnetic resonance imaging (MRI) contrast agents . The chelating ability of the tetrazole ring could enable similar uses for this compound.
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